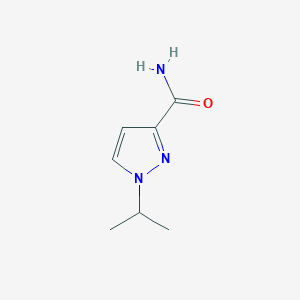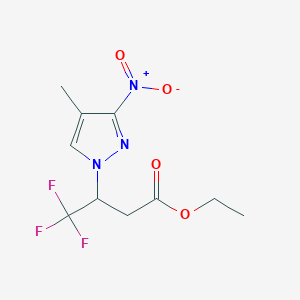
1-Isopropyl-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isopropyl-1H-pyrazole-3-carboxamide is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, characterized by its isopropyl group attached to the nitrogen atom and a carboxamide group at the third position of the pyrazole ring, has garnered interest due to its potential biological and chemical properties .
Preparation Methods
The synthesis of 1-Isopropyl-1H-pyrazole-3-carboxamide typically involves the cyclization of appropriate precursors. One common method includes the reaction of isopropyl hydrazine with ethyl acetoacetate, followed by cyclization and subsequent conversion to the carboxamide derivative . Industrial production methods often employ similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-Isopropyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the carboxamide group, using reagents like sodium hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction can produce corresponding amines .
Scientific Research Applications
1-Isopropyl-1H-pyrazole-3-carboxamide has found applications in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Mechanism of Action
The mechanism by which 1-Isopropyl-1H-pyrazole-3-carboxamide exerts its effects involves its interaction with molecular targets such as DNA and specific enzymes. The compound’s structure allows it to bind to the minor groove of DNA, altering its conformation and affecting gene expression . Additionally, it can inhibit kinase activity, disrupting signaling pathways crucial for cell proliferation and survival .
Comparison with Similar Compounds
1-Isopropyl-1H-pyrazole-3-carboxamide can be compared to other pyrazole derivatives such as:
1H-Pyrazole-3-carboxamide: Lacks the isopropyl group, which may affect its reactivity and biological activity.
1-Methyl-1H-pyrazole-3-carboxamide: Similar structure but with a methyl group instead of an isopropyl group, leading to different steric and electronic properties.
1-Phenyl-1H-pyrazole-3-carboxamide: The phenyl group introduces aromaticity, potentially enhancing its interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C7H11N3O |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
1-propan-2-ylpyrazole-3-carboxamide |
InChI |
InChI=1S/C7H11N3O/c1-5(2)10-4-3-6(9-10)7(8)11/h3-5H,1-2H3,(H2,8,11) |
InChI Key |
OCPOIRMFQOHQMG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CC(=N1)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Chloro-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B14923872.png)

![2-[(E)-{[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-1-hydroxy-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B14923880.png)
![4,6-dimethyl-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B14923887.png)
![N'-[(1E)-1-(3-methylphenyl)ethylidene]pyridine-2-carbohydrazide](/img/structure/B14923902.png)

![Methyl 2-(3-methyl-6-oxo-4-(trifluoromethyl)isoxazolo[5,4-b]pyridin-7(6H)-yl)acetate](/img/structure/B14923917.png)


![2-(2,4-dichlorophenoxy)-N'-[(E)-(2-methoxy-5-nitrophenyl)methylidene]acetohydrazide](/img/structure/B14923945.png)

![(4-bromophenyl)[4-(4-ethoxyphenyl)-2,2,4,6-tetramethyl-3,4-dihydroquinolin-1(2H)-yl]methanone](/img/structure/B14923957.png)
![3-cyclopropyl-6-ethyl-1-phenyl-N-(2-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14923959.png)
![3-{(E)-[(2E)-{4-oxo-5-[2-oxo-2-(phenylamino)ethyl]-1,3-thiazolidin-2-ylidene}hydrazinylidene]methyl}phenyl 4-methylbenzoate](/img/structure/B14923964.png)
